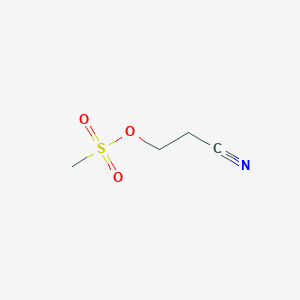
2,2,2-Trichloro-n-methylacetamide
Descripción general
Descripción
2,2,2-Trichloro-n-methylacetamide (TCMA) is a synthetic compound that has been extensively used in scientific research due to its unique properties. The compound is a chlorinated amide that is commonly used as a solvent, reagent, and catalyst in various chemical reactions. TCMA is a colorless liquid that has a strong odor and is soluble in water, ethanol, and ether.
Aplicaciones Científicas De Investigación
Spectroscopic Analysis and Quantum Chemistry
DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions : A study by Yan Ji et al. (2020) used density functional theory (DFT) to calculate the infrared (IR) spectrum of N-Methylacetamide, analyzing contributions to amide I, II, and III bands. This research aids in understanding the formation of the amide infrared spectrum, offering insights into organic chemistry, analytical chemistry, and chemical biology (Yan Ji et al., 2020).
Reaction Kinetics and Mechanisms
Kinetics and Mechanism of N-Substituted Amide Hydrolysis : Investigating the hydrolysis kinetics and mechanism of N-substituted amides in high-temperature water, a study focused on N-Methylacetamide (NMA) found that the hydrolysis reaction is first order in water and NMA, providing insights into the pH-dependent reaction rates at various temperatures (P. Duan, L. Dai, P. Savage, 2010).
Chemical Synthesis and Characterization
Synthesis and Characterization of N-Methyl-N-Phenyl-Acetamide Derivatives : Research by Z. Zhong-cheng and Shu Wan-yin (2002) detailed the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide through acetylation, esterification, and ester interchange steps, highlighting the yield and spectroscopic analysis of the product. This work contributes to synthetic chemistry and the understanding of N-methylacetamide derivatives (Z. Zhong-cheng, Shu Wan-yin, 2002).
Environmental Chemistry and Toxicology
Formation and Occurrence of N-Chloro-2,2-dichloroacetamide in Chlorinated Drinking Waters : A significant study by Yun Yu and D. Reckhow (2017) identified N-Chloro-2,2-dichloroacetamide as a disinfection byproduct in chlorinated drinking water, differentiating it from previously assumed compounds and highlighting its potential toxicological implications (Yun Yu, D. Reckhow, 2017).
Molecular Interactions
Contributions of Various Noncovalent Bonds : Adhikari and Scheiner (2012) explored the interaction between N-Methylacetamide and sulfur-containing molecules, identifying a range of noncovalent bonds like SH⋅⋅⋅O and NH⋅⋅⋅S hydrogen bonds, which contribute to the stability of such complexes. This research provides a molecular-level insight into the interactions relevant to protein chemistry and material science (U. Adhikari, S. Scheiner, 2012).
Propiedades
IUPAC Name |
2,2,2-trichloro-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Cl3NO/c1-7-2(8)3(4,5)6/h1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRXFCUXLPCIOAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40289993 | |
| Record name | 2,2,2-trichloro-n-methylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40289993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trichloro-n-methylacetamide | |
CAS RN |
23170-77-6 | |
| Record name | NSC66034 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66034 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2,2-trichloro-n-methylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40289993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,6-Bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1619069.png)
![1-Methyl-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B1619070.png)










![[2-Benzoyloxy-2-(6-benzoyloxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethyl] benzoate](/img/structure/B1619089.png)
